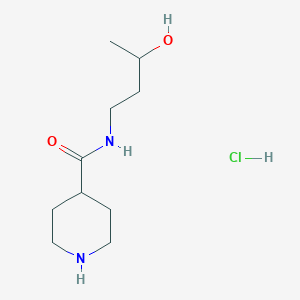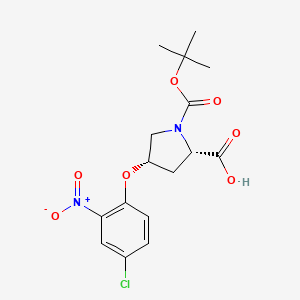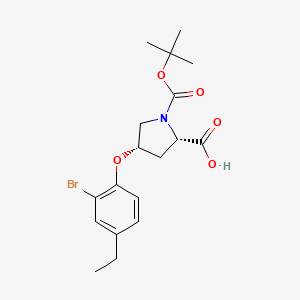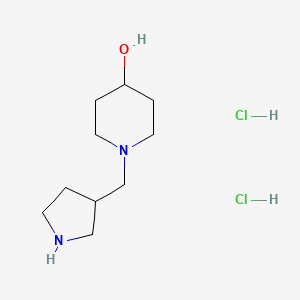
N-(3-Hydroxybutyl)-4-piperidinecarboxamide hydrochloride
説明
Synthesis Analysis
The synthesis of similar compounds involves enzymatic processes. For instance, the synthesis of ®-3-hydroxybutyl-®-3-hydroxybutyrate involves the transesterification of racemic ethyl 3-hydroxybutyrate with ®-1,3-butanediol, exploiting the selectivity of Candida antarctica lipase B (CAL-B) . Another study mentions a biosynthetic route to 3-hydroxy-γ-butyrolactone, which involves enzymes that condense two acyl-CoAs, stereospecifically reduce the resulting β-ketone, and hydrolyze the CoA thioester to release the free acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the analysis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) was performed using high-performance liquid chromatography . Another study mentioned a biosynthetic route to 3-hydroxy-γ-butyrolactone .科学的研究の応用
1. Acetylcholinesterase Inhibition
N-(3-Hydroxybutyl)-4-piperidinecarboxamide hydrochloride shows potential as an acetylcholinesterase inhibitor. Studies indicate that substituting the benzamide with a bulky moiety significantly increases anti-acetylcholinesterase activity. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhances this activity. This compound has shown marked increases in acetylcholine content in rat cerebral cortex and hippocampus, indicating its potential use as an antidementia agent (Sugimoto et al., 1990).
2. Receptor Antagonism
N-(3-Hydroxybutyl)-4-piperidinecarboxamide hydrochloride derivatives like BIBN4096BS are noted for their role as calcitonin gene-related peptide (CGRP) receptor antagonists. These compounds have been found to alleviate migraine symptoms and are highly selective for CGRP over adrenomedullin receptors (Hay et al., 2006).
3. Synthesis and Characterization
The chemical has been involved in various synthetic processes. For example, the scalable synthesis of related compounds like N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, indicates the versatility of this chemical in synthesizing novel compounds for treating central nervous system disorders (Wei et al., 2016).
4. Inhibitory Effects on Synaptic Transmission
Compounds structurally related to N-(3-Hydroxybutyl)-4-piperidinecarboxamide hydrochloride, like AM404, have been observed to inhibit synaptic transmission between rat hippocampal neurons in culture, independent of cannabinoid CB1 receptors. This highlights the potential for these compounds in neuropharmacological research (Kelley & Thayer, 2004).
5. Interaction with CB1 Cannabinoid Receptor
Studies on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, with the CB1 cannabinoid receptor, have provided insights into the binding interactions of similar compounds. This research can enhance our understanding of the antagonist activity and receptor interactions of N-(3-Hydroxybutyl)-4-piperidinecarboxamide hydrochloride and its derivatives (Shim et al., 2002).
将来の方向性
The future directions of research on similar compounds, such as 3-Hydroxybutyrate, include its potential use in treating colitis , and its role in the treatment of other neurological diseases such as dementia . The scientific interest in ketone bodies, in particular 3-OHB, is currently in a hectic transit and future controlled clinical studies will reveal and determine to which extent the diverse biological manifestations of 3-OHB should be introduced medically .
特性
IUPAC Name |
N-(3-hydroxybutyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8(13)2-7-12-10(14)9-3-5-11-6-4-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUMEGMUILZSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCNCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxybutyl)-4-piperidinecarboxamide hydrochloride | |
CAS RN |
1220019-10-2 | |
| Record name | 4-Piperidinecarboxamide, N-(3-hydroxybutyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398251.png)


![Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398255.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398258.png)

![4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1398261.png)


![2-[Ethyl(4-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398270.png)
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398271.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398272.png)
